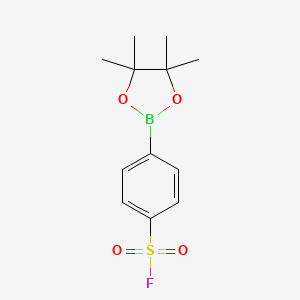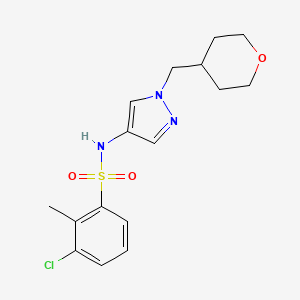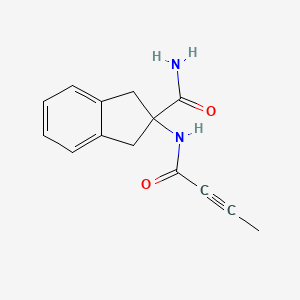
2-(But-2-ynoylamino)-1,3-dihydroindene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-ynoylamino)-1,3-dihydroindene-2-carboxamide, commonly known as BIDA, is a synthetic compound that belongs to the class of indene carboxamides. It has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism Of Action
The mechanism of action of BIDA is not fully understood. However, it has been suggested that BIDA exerts its anticancer activity through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Moreover, BIDA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
BIDA has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. Moreover, BIDA has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including cardiovascular diseases and diabetes.
Advantages And Limitations For Lab Experiments
BIDA has several advantages for lab experiments, including its high potency and selectivity, as well as its relatively simple synthesis method. However, BIDA has some limitations, including its low solubility in water, which may limit its use in some experiments. Moreover, BIDA has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Future Directions
For the study of BIDA include the development of new derivatives with improved properties, the potential use as a scaffold for the development of new drugs, and the investigation of its potential applications in material science.
Synthesis Methods
The synthesis of BIDA can be achieved through a multistep process that involves the reaction of indene with but-2-ynoic acid, followed by the conversion of the resulting product into the corresponding amide using a suitable reagent. The final compound can be obtained through purification using chromatography techniques. The synthesis of BIDA has been optimized in recent years, leading to high yields and purity.
Scientific Research Applications
BIDA has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. BIDA has also been investigated for its potential use as a scaffold for the development of new drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease. Moreover, BIDA has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and energy storage.
properties
IUPAC Name |
2-(but-2-ynoylamino)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-5-12(17)16-14(13(15)18)8-10-6-3-4-7-11(10)9-14/h3-4,6-7H,8-9H2,1H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITJEOJJUVMONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC2=CC=CC=C2C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-2-ynoylamino)-1,3-dihydroindene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
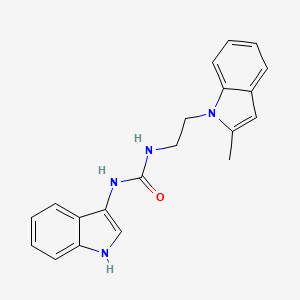
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)

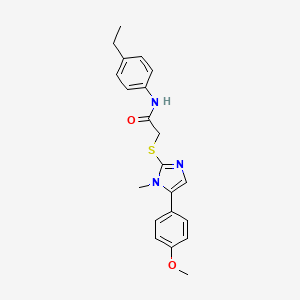

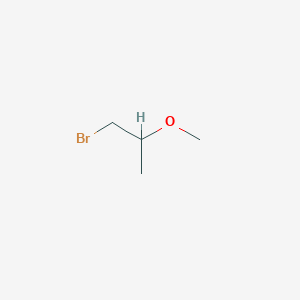
![N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2938531.png)
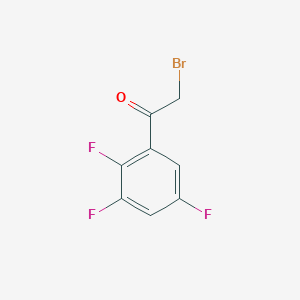
![ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
